1-(3-Chlorophenyl)hexan-1-amine hydrochloride
Overview
Description
1-(3-Chlorophenyl)hexan-1-amine hydrochloride is a useful research compound. Its molecular formula is C12H19Cl2N and its molecular weight is 248.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Reactivity and Fragmentation
- 1-(3-Chlorophenyl)hexan-1-amine hydrochloride demonstrates unique reactivity due to strain and concomitant weakening of the N-C bond. This leads to interesting fragmentation reactions, contributing to the understanding of chemical bond stability and reactivity under various conditions (Grob & Krasnobajew, 1964).
Synthesis of Amines
- The compound plays a role in the synthesis of amines, specifically in procedures for the reduction of primary, secondary, and tertiary amides to amines. This has implications for large-scale applications and laboratory use (Reeves et al., 2013).
Extraction of Heavy Metals
- It's involved in the extraction of heavy metals, such as chromium, from aqueous solutions. This has significant implications for environmental cleanup and industrial processes (Someda et al., 2005).
Research on Skin Sensitizers
- The compound contributes to the research on skin sensitizers, particularly in studying the chemical selectivity and reactivity of various skin sensitizing agents (Meschkat et al., 2001).
Chromatographic Separation
- It's used in chromatographic methods for the separation of isomers, which is crucial in the pharmaceutical industry and chemical analysis (Vaccher et al., 1991).
Synthesis of Complex Organic Compounds
- The compound is integral in synthesizing complex organic molecules, such as N-hydroxylysine and laminine, showcasing its importance in organic chemistry and medicinal research (Genêt et al., 1993).
Catalysis in Chemical Reactions
- It aids in understanding catalysis, particularly in the oligomerization of ethene, thus contributing to the development of new catalysts and processes in industrial chemistry (Höhne et al., 2017).
Alternative Methods for Amine Synthesis
- The compound is part of alternative methods for synthesizing amines from aromatic nitro compounds, which is significant in developing new synthetic pathways and chemical processes (Pehlivan et al., 2011).
Mechanism of Action
Target of Action
The primary target of “1-(3-Chlorophenyl)hexan-1-amine hydrochloride” is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of epoxy fatty acids to corresponding vicinal diols through a catalytic addition of water . The inhibition of sEH could be beneficial in the treatment of cardiovascular, neuronal, and renal diseases .
Mode of Action
“this compound” interacts with sEH, inhibiting its activity . This inhibition prevents the conversion of epoxy fatty acids into dihydroxyepoxyeicosatrienoic acids .
Biochemical Pathways
The inhibition of sEH by “this compound” affects the metabolic pathway of epoxy fatty acids . Normally, sEH converts epoxy fatty acids into dihydroxyepoxyeicosatrienoic acids . These acids are known to promote various pathological states, such as pain and inflammation . By inhibiting sEH, “this compound” prevents the formation of these harmful acids .
Pharmacokinetics
The compound was synthesized in dmf with a 60% yield , suggesting that it may have good bioavailability
Result of Action
The result of the action of “this compound” is the inhibition of sEH . This leads to a decrease in the production of dihydroxyepoxyeicosatrienoic acids , which are associated with pain and inflammation . Therefore, the compound could potentially be used in the treatment of diseases related to these conditions .
Properties
IUPAC Name |
1-(3-chlorophenyl)hexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN.ClH/c1-2-3-4-8-12(14)10-6-5-7-11(13)9-10;/h5-7,9,12H,2-4,8,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRTUVOBSNXXMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC(=CC=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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